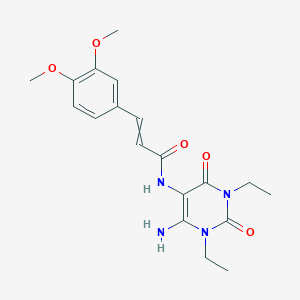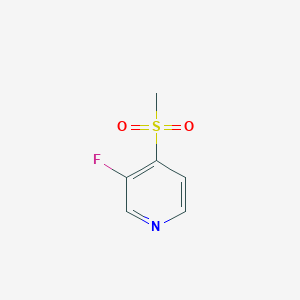
3-Fluoro-4-(methylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts unique chemical and physical properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .
化学反应分析
Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Sulfone derivatives can be obtained from the oxidation of the methylsulfonyl group.
Coupling Products: Biaryl compounds are typical products of Suzuki–Miyaura coupling reactions.
科学研究应用
3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides.
作用机制
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .
相似化合物的比较
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Chloro-4-(methylsulfonyl)pyridine
Comparison: 3-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, compared to other fluorinated or chlorinated pyridines .
属性
分子式 |
C6H6FNO2S |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
3-fluoro-4-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |
InChI 键 |
DDDYRBPXYDJVGC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=NC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


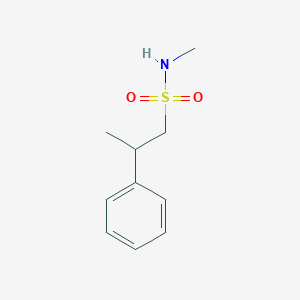
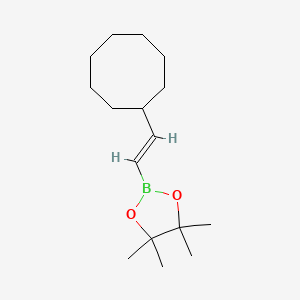
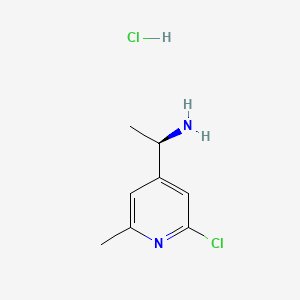

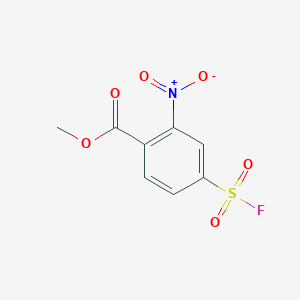
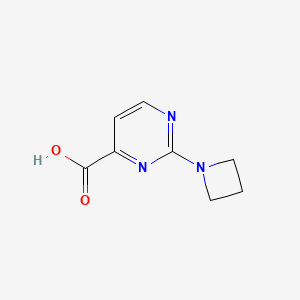
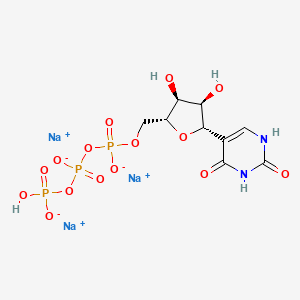
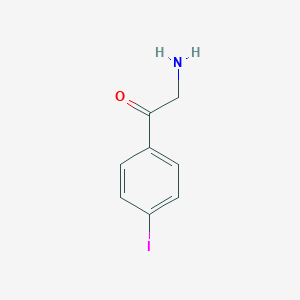
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
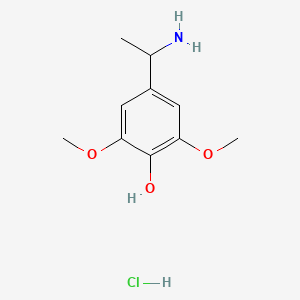
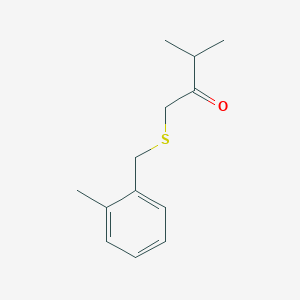
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
